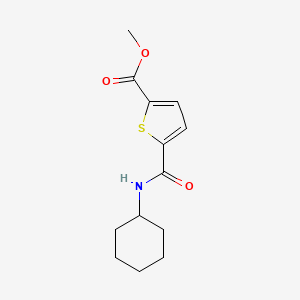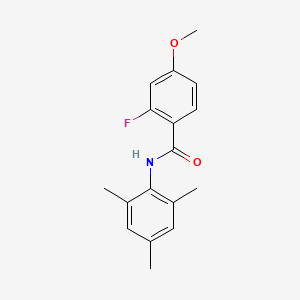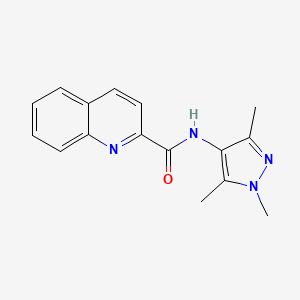![molecular formula C14H14N2O B7475967 N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide, also known as Mecam, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of COX-2 and NOS, which are involved in the production of inflammatory mediators and reactive oxygen species. It has also been found to modulate the activity of the NMDA receptor, which plays a key role in synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators and reactive oxygen species, which are involved in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It has also been found to enhance neuronal survival and synaptic plasticity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-[(2-methylphenyl)methyl]pyridine-3-carboxamide. One potential area of research is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects, which may lead to the development of new therapies for neurological and inflammatory disorders. Additionally, the potential role of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide in cancer therapy warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 2-methylbenzylamine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the N-methyl-D-aspartate (NMDA) receptor.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-2-3-6-12(11)10-16-14(17)13-7-4-8-15-9-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCHSDNEZBNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)
